molecular formula C7H6BrF2NO B1379408 5-Bromo-3-(difluoromethoxy)-2-methylpyridine CAS No. 1211536-99-0

5-Bromo-3-(difluoromethoxy)-2-methylpyridine

Cat. No.: B1379408
CAS No.: 1211536-99-0
M. Wt: 238.03 g/mol
InChI Key: BSSKMVWHRJFVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(difluoromethoxy)-2-methylpyridine is a chemical compound with the molecular formula C7H6BrF2NO It is a pyridine derivative, characterized by the presence of a bromine atom at the 5-position, a difluoromethoxy group at the 3-position, and a methyl group at the 2-position

Preparation Methods

The synthesis of 5-Bromo-3-(difluoromethoxy)-2-methylpyridine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-methylpyridine to introduce the bromine atom at the 5-position. This is followed by the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. The reaction conditions often involve the use of reagents such as bromine, difluoromethyl ether, and a suitable base to facilitate the substitution reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-Bromo-3-(difluoromethoxy)-2-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

5-Bromo-3-(difluoromethoxy)-2-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(difluoromethoxy)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

5-Bromo-3-(difluoromethoxy)-2-methylpyridine can be compared to other pyridine derivatives, such as:

    5-Bromo-2-methylpyridine: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.

    3-(Difluoromethoxy)-2-methylpyridine: Lacks the bromine atom, affecting its potential for substitution reactions.

    5-Chloro-3-(difluoromethoxy)-2-methylpyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

The presence of both the bromine and difluoromethoxy groups in this compound makes it unique, offering a combination of properties that can be advantageous in various chemical and biological applications.

Properties

IUPAC Name

5-bromo-3-(difluoromethoxy)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-4-6(12-7(9)10)2-5(8)3-11-4/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSKMVWHRJFVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211536-99-0
Record name 5-bromo-3-(difluoromethoxy)-2-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(difluoromethoxy)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-(difluoromethoxy)-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-(difluoromethoxy)-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-(difluoromethoxy)-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-3-(difluoromethoxy)-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-3-(difluoromethoxy)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.